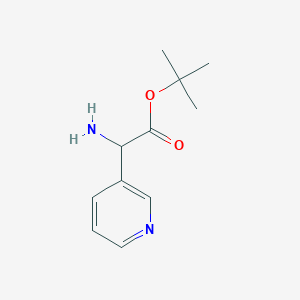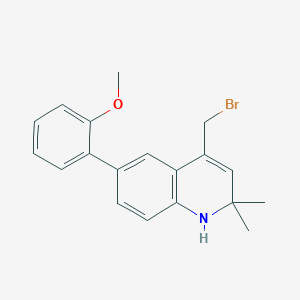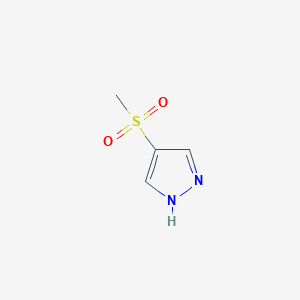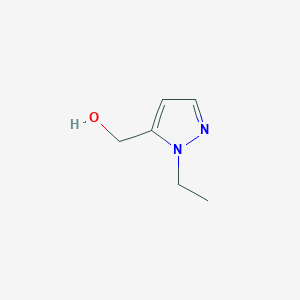
(1-乙基-1H-吡唑-5-基)甲醇
描述
(1-ethyl-1H-pyrazol-5-yl)methanol: is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological properties . This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
科学研究应用
(1-ethyl-1H-pyrazol-5-yl)methanol is utilized in several scientific research fields, including:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reduction of 1-ethyl-1H-pyrazole-5-carbaldehyde using sodium borohydride in methanol . The reaction is carried out at 0°C and stirred for 2.5 hours at room temperature .
Industrial Production Methods: While specific industrial production methods for (1-ethyl-1H-pyrazol-5-yl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reduction reactions with appropriate scaling of reagents and conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Further reduction to corresponding alcohols or hydrocarbons.
Substitution: Reactions with halogens or other substituents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Sodium borohydride or are typically used.
Substitution: Halogenation can be achieved using or under controlled conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various halogenated pyrazole derivatives.
作用机制
The exact mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
- (2-ethylpyrazol-3-yl)methanol
- 1H-Pyrazole-5-methanol, 1-ethyl-
Comparison: (1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
(2-ethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-6(5-9)3-4-7-8/h3-4,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSHTTWILBTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
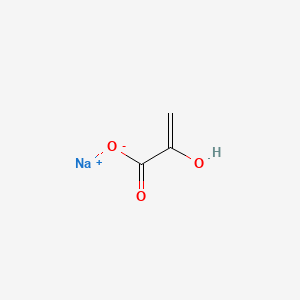
![[3-(3-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1648243.png)
![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)
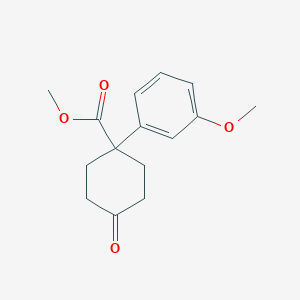
![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)
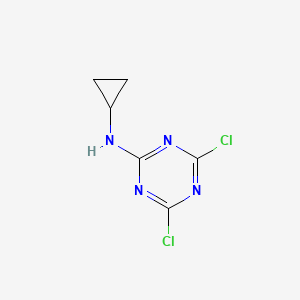
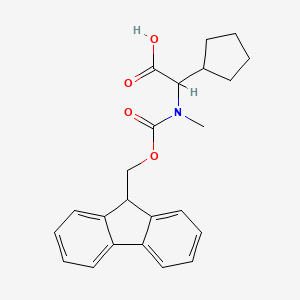
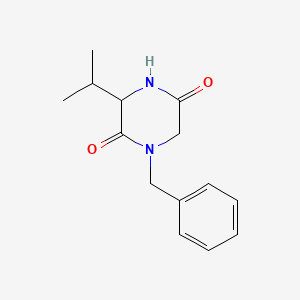
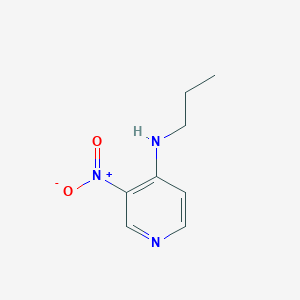
![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)
